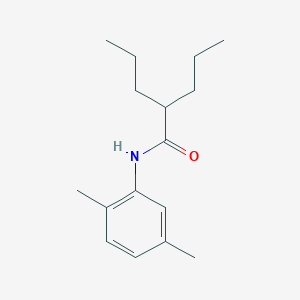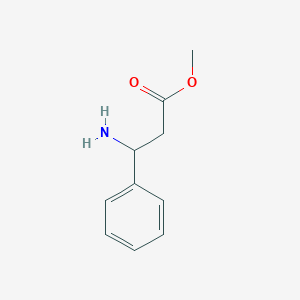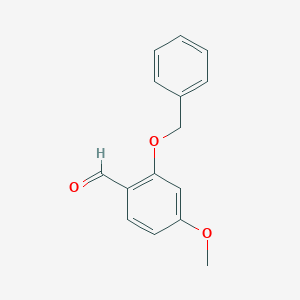
2-(Benzyloxy)-4-méthoxybenzaldéhyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Recherche pharmaceutique
Le 2-(Benzyloxy)-4-méthoxybenzaldéhyde est utilisé en recherche pharmaceutique comme intermédiaire dans la synthèse de divers composés. Par exemple, il a été utilisé dans la synthèse de nouveaux dérivés de 2-mercaptobenzimidazole substitués présentant une activité anti-ulcéreuse et antimicrobienne potentielle .
Synthèse chimique
Ce composé sert de réactif pour la synthèse de ligands chélatants multidentés et de polypeptides séquentiels . Il est également utilisé dans la préparation d'éthers et d'esters benzyliques, ce qui montre sa polyvalence en tant que réactif chimique .
Safety and Hazards
The safety data sheet for a related compound, Benzyl chloride, mentions that it is combustible, harmful if swallowed, toxic if inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause genetic defects, may cause cancer, and may cause damage to organs .
Propriétés
IUPAC Name |
4-methoxy-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOXTICIDSITGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356215 | |
| Record name | 2-(benzyloxy)-4-methoxybenzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32884-23-4 | |
| Record name | 2-(benzyloxy)-4-methoxybenzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-(Benzyloxy)-4-methoxybenzaldehyde against cancer cells?
A: While the exact mechanism of action remains under investigation, research suggests that 2-(Benzyloxy)-4-methoxybenzaldehyde induces cell cycle arrest at the G2/M phase and triggers apoptosis in HL-60 cells []. This apoptotic activity is linked to the disruption of the mitochondrial membrane potential after 12 hours of treatment [].
Q2: How does the structure of 2-(Benzyloxy)-4-methoxybenzaldehyde relate to its anticancer activity?
A: Structure-activity relationship (SAR) studies revealed that the presence and position of substituents on the benzaldehyde ring significantly influence the anticancer activity []. Specifically, compounds with a benzyloxy group at the 2-position generally showed improved activity against HL-60 cells []. For instance, 2-(Benzyloxy)-4-methoxybenzaldehyde exhibited notable activity, while other derivatives like 2-Hydroxy-4-methoxybenzaldehyde displayed comparatively lower activity [, ]. This suggests that the benzyloxy group at the 2-position plays a crucial role in enhancing the anticancer potential of these benzaldehyde derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)

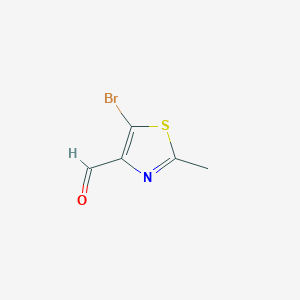
![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)



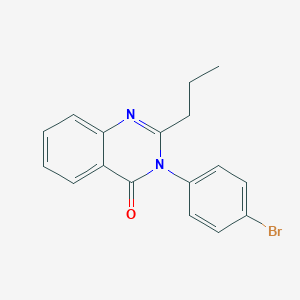
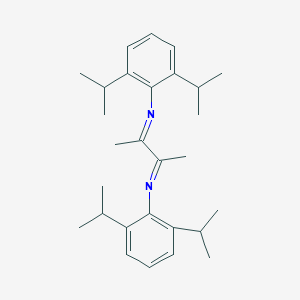

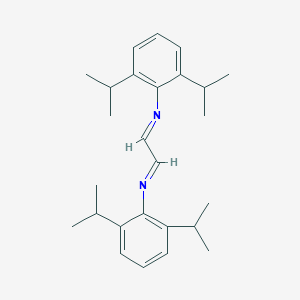
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
